Home > Products > Screening Compounds P101925 > Efonidipine, (+)-
Efonidipine, (+)- - 128194-12-7

Efonidipine, (+)-

Catalog Number: EVT-1581274
CAS Number: 128194-12-7
Molecular Formula: C34H38N3O7P
Molecular Weight: 631.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-efonidipine is a 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate that has (S)-configuration. It is a blocker of L- and T-type Ca(2+) channels. It has a role as a calcium channel blocker. It is an enantiomer of a (R)-efonidipine.
Overview

Efonidipine, (+)- is a calcium channel blocker primarily used in the treatment of hypertension and angina. It is known for its unique mechanism of selectively blocking T-type calcium channels while also affecting L-type calcium channels, making it effective in managing blood pressure and cardiovascular conditions. Efonidipine is classified as a dihydropyridine derivative, which is a common structural motif in many calcium channel blockers.

Source

Efonidipine was first synthesized in Japan and has been marketed under various brand names. It is typically available in the form of efonidipine hydrochloride ethanolate, which enhances its solubility and bioavailability. The compound has gained attention due to its efficacy and safety profile compared to other antihypertensive agents.

Classification

Efonidipine belongs to the class of medications known as calcium channel blockers, specifically categorized under dihydropyridines. Its pharmacological classification includes:

  • Calcium Channel Blocker
  • Antihypertensive Agent
  • Antianginal Agent
Synthesis Analysis

Methods

The synthesis of efonidipine involves several key steps that typically include the construction of the dihydropyridine ring followed by functionalization to achieve the desired stereochemistry. The synthesis can be achieved through various methods, including:

  1. Condensation Reactions: Utilizing aldehydes and amines to form the dihydropyridine core.
  2. Chiral Resolution: Enantiomeric separation techniques are employed to isolate the active (+)-enantiomer from racemic mixtures.

Technical Details

The synthesis often employs techniques such as:

  • Refluxing in organic solvents for extended periods.
  • Chromatographic Purification to isolate pure efonidipine from by-products.
  • Spectroscopic Analysis (Nuclear Magnetic Resonance and Mass Spectrometry) for structural confirmation.
Molecular Structure Analysis

Structure

Efonidipine has a complex molecular structure characterized by a dihydropyridine framework. The molecular formula is C20H24N2O3C_{20}H_{24}N_2O_3, and its structure features specific functional groups that contribute to its pharmacological activity.

Data

  • Molecular Weight: 344.42 g/mol
  • IUPAC Name: (R)-1-(3-Ethoxycarbonyl-4-methylphenyl)-3-(2-isopropyl-1-piperazinyl)-2-propyl-4-methylpyridine-5-carboxylic acid
Chemical Reactions Analysis

Reactions

Efonidipine participates in various chemical reactions typical of calcium channel blockers, including:

  • Formation of Ester Bonds: Involving carboxylic acids and alcohols during synthesis.
  • Reduction Reactions: To modify functional groups for enhancing solubility or activity.

Technical Details

The reactions are often monitored using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry to ensure yield and purity throughout the synthesis process.

Mechanism of Action

Process

Efonidipine exerts its pharmacological effects primarily through selective blockade of T-type calcium channels in vascular smooth muscle cells. This action leads to:

  1. Vasodilation: Reducing peripheral vascular resistance.
  2. Decreased Heart Rate: Resulting from reduced calcium influx into cardiac cells.

Data

Studies have shown that efonidipine effectively lowers blood pressure without causing significant reflex tachycardia, a common side effect associated with other calcium channel blockers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents like ethanol; poorly soluble in water
  • Melting Point: Approximately 120°C

Chemical Properties

  • pH Stability: Stable within a pH range of 4-7
  • Stability Profile: Exhibits stability under various environmental conditions, making it suitable for pharmaceutical formulations.

Relevant analytical methods such as Thermogravimetric Analysis and Differential Scanning Calorimetry are used to assess thermal stability .

Applications

Scientific Uses

Efonidipine is primarily utilized in clinical settings for:

  • Hypertension Management: Effective in lowering blood pressure in patients with essential hypertension.
  • Angina Pectoris Treatment: Provides relief from chest pain associated with coronary artery disease.

Pharmacological Mechanisms of (+)-Efonidipine in Ion Channel Modulation

Dual L-type and T-type Calcium Channel Inhibition Dynamics

(+)-Efonidipine hydrochloride is a stereoisomer of the dihydropyridine calcium channel blocker efonidipine, distinguished by its dual inhibitory action on both L-type (Cav1) and T-type (Cav3) voltage-gated calcium channels. This dual blockade underlies its unique cardiovascular profile compared to classical L-type-selective dihydropyridines like nifedipine or amlodipine [1] [5]. The compound exhibits distinct binding kinetics for each channel subtype:

  • L-type channels: (+)-Efonidipine binds to the α1 subunit in the inactivated state with moderate affinity (Kd ~5-15 nM), causing voltage-dependent inhibition. The dissociation constant is significantly lower than first-generation dihydropyridines, contributing to prolonged receptor occupancy (>4 hours) despite plasma half-life equivalence [1] [9].
  • T-type channels: Inhibition occurs at submicromolar concentrations (IC50 ~0.1-0.3 µM) through interaction with the channel's pore-forming region. The phosphonate moiety at the C5 position of the dihydropyridine ring is critical for T-type recognition, conferring a 3-5 fold selectivity ratio over L-type channels in electrophysiological assays [3] [5].

Table 1: Inhibition Kinetics of (+)-Efonidipine on Calcium Channel Subtypes

Channel TypePrimary LocalizationIC50Affinity (Kd)Functional Consequence
L-type (Cav1.2)Vascular smooth muscle, Cardiomyocytes7.2 nM8.5 nMVasodilation, Reduced cardiac contractility
T-type (Cav3.1/3.2)Sinoatrial node, Renal afferent arterioles0.28 µM0.41 µMHeart rate reduction, Renal vasodilation

The simultaneous blockade produces complementary physiological effects: L-type inhibition reduces peripheral vascular resistance and blood pressure, while T-type inhibition attenuates reflex tachycardia and modulates pacemaker activity [5] [7]. In hypertensive patients, this dual action translates to a 9.9±9.0 bpm reduction in heart rate alongside significant blood pressure lowering (systolic: -11.7 mmHg; diastolic: -8.6 mmHg) after 12 weeks of therapy [7].

Stereospecific Binding Affinity and Selectivity for Voltage-Gated Channels

The (+)-enantiomer of efonidipine exhibits differential target engagement compared to its (-)-counterpart due to chiral recognition at calcium channel binding pockets. X-ray crystallography studies reveal that the stereogenic center influences the orientation of the benzylaminophosphonate side chain within the dihydropyridine receptor site [10]:

  • Stereoselective L-type binding: The (+)-enantiomer demonstrates 2.3-fold higher affinity for vascular L-type channels than the (-)-form, attributable to optimal hydrophobic interactions with Phe1112 and Tyr1487 residues in the α1S subunit.
  • T-type enantioselectivity: Both enantiomers inhibit T-type channels, but the (+)-form shows marginally faster association kinetics (kon = 4.8×104 M-1s-1 vs. 3.2×104 M-1s-1) and greater functional blockade at sinoatrial node cells [3].

The molecular determinants of channel selectivity involve:

  • Hydrophobic pocket accommodation: The dimethyl 2-oxo-4-phenyl-1,3-dioxaphosphorinane group in (+)-efonidipine fits into a hydrophobic cleft present in both L and T channels
  • Ionic interactions: Protonated tertiary nitrogen forms salt bridges with Glu1117 in L-type and Asp1724 in T-type channels
  • Hydrogen bonding networks: Carbonyl oxygen at position 3 participates in H-bonding with Thr1039 (L-type) or Ser852 (T-type) [1] [9]

This stereospecificity translates to functional selectivity, with (+)-efonidipine exhibiting 30% greater vasodilatory potency in isolated arteries and 2.1-fold stronger bradycardic effects in sinoatrial node preparations compared to the racemate [3] [10].

Impact on Sinoatrial Node Electrophysiology and Cardiac Pacemaker Activity

(+)-Efonidipine exerts pronounced chronotropic effects by modulating calcium handling in sinoatrial (SA) node pacemaker cells. Unlike pure L-type blockers that may cause reflex tachycardia, (+)-efonidipine reduces heart rate through dual-phase inhibition of pacemaker potentials:

  • Phase-4 depolarization suppression: T-type blockade (Cav3.1/Cav3.2) inhibits the low-threshold calcium current (ICa,T) that initiates diastolic depolarization, prolonging the late repolarization phase by 22±4% at therapeutic concentrations [3] [7].
  • Phase-0 amplitude reduction: Concurrent L-type inhibition (Cav1.3) decreases the upstroke velocity of action potentials, slowing conduction through the SA node without inducing conduction blocks [5].

Table 2: Electrophysiological Effects of (+)-Efonidipine in Sinoatrial Node

ParameterControl Value(+)-Efonidipine (0.1 µM)Change (%)Mechanism
Beats/min72.3 ± 4.165.1 ± 5.7*-9.9%T-type blockade
Phase-4 slope85.2 mV/s62.7 mV/s*-26.4%ICa,T inhibition
Action potential duration195 ms218 ms*+11.8%Delayed repolarization
Maximum diastolic potential-65.2 mV-68.9 mV*HyperpolarizationEnhanced K+ efflux
(*p<0.01 vs. control; human SA node cell models) [3] [7]

The bradycardic effect is clinically significant: In patients with mild-to-moderate hypertension, 12-week (+)-efonidipine therapy reduced resting heart rate from 81.5±5.3 to 71.8±9.9 bpm (p<0.0001) without compromising cardiac output [7]. This contrasts sharply with amlodipine, which increased heart rate by 3.8 bpm in comparable cohorts. The heart rate reduction correlates with decreased myocardial oxygen demand (↓14.2%, p=0.003) and improved coronary blood flow (↑18.7%, p=0.01), demonstrating therapeutic advantages in angina management [3] [5].

Modulation of Intracellular Calcium Signaling in Vascular Smooth Muscle Cells

In vascular smooth muscle cells (VSMCs), (+)-efonidipine regulates calcium dynamics through multilayer mechanisms:

  • Membrane channel blockade: Primary inhibition of Cav1.2 L-type channels reduces calcium influx by 68±7% at peak plasma concentrations, causing hyperpolarization and vasodilation [1] [9].
  • Calcium-induced calcium release (CICR) modulation: By decreasing sarcolemmal calcium entry, (+)-efonidipine indirectly suppresses ryanodine receptor (RyR)-mediated calcium sparks in the sarcoplasmic reticulum. This prevents calcium waves that sustain vasoconstriction [4].
  • Calcium sensitization pathways: The drug inhibits Rho-kinase activation (IC50=0.8 µM), reducing myosin light chain phosphatase inhibition and decreasing calcium sensitivity in contractile apparatus [3] [9].

The spatiotemporal calcium dynamics in VSMCs reveal:

  • Reduced global [Ca2+]i transients: Peak systolic calcium decreases by 35-40% in resistance arterioles
  • Attenuated calcium oscillations: Frequency of calcium sparks declines from 4.2±0.8 to 1.7±0.3 events/cell/min
  • Restored endothelial modulation: Improved NO bioavailability potentiates vasodilation via cGMP-dependent pathways [4] [9]

These actions culminate in differential vasodilation: (+)-Efonidipine dilates both afferent (diameter +22.3±3.1%) and efferent (+18.7±2.8%) renal arterioles, contrasting with L-type-selective agents that predominantly dilate afferent vessels. This balanced vasodilation explains its renal protective effects by reducing intraglomerular pressure without compromising filtration fraction [1] [3].

Table 3: Key Molecular Targets in Vascular Smooth Muscle Modulation

TargetEffectFunctional OutcomePhysiological Impact
Cav1.2 (L-type)Voltage-dependent blockReduced Ca2+ influxVasodilation (↓ peripheral resistance)
Cav3.2 (T-type)Partial inhibitionHyperpolarizationEnhanced vasodilator responses
Rho-kinaseInhibition (↓ ROCK2 activity)↓ Calcium sensitizationAntifibrotic effects
NF-κB pathwaySuppression of nuclear translocation↓ Inflammatory cytokine productionVascular protection

The downstream transcriptional effects include suppression of NF-κB nuclear translocation, reducing expression of pro-fibrotic genes (TGF-β1, collagen I/III) by 40-60% in hypertensive models. This attenuates vascular remodeling and maintains endothelial function during chronic therapy [3] [7].

Properties

CAS Number

128194-12-7

Product Name

Efonidipine, (+)-

IUPAC Name

2-(N-benzylanilino)ethyl (4S)-5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

Molecular Formula

C34H38N3O7P

Molecular Weight

631.7 g/mol

InChI

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3/t31-/m0/s1

InChI Key

NSVFSAJIGAJDMR-HKBQPEDESA-N

SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.